(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(pyridin-2-yl)prop-2-enamide
Description
(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(pyridin-2-yl)prop-2-enamide is an α,β-unsaturated enamide featuring a cyano group at the α-position, a 2,4-dimethoxyphenyl substituent at the β-position, and a pyridin-2-yl amide moiety. This compound belongs to a broader class of acrylamide derivatives known for their diverse biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties . The pyridinyl group may facilitate hydrogen bonding or π-π stacking in protein binding .
Properties
IUPAC Name |
(E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-pyridin-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-22-14-7-6-12(15(10-14)23-2)9-13(11-18)17(21)20-16-5-3-4-8-19-16/h3-10H,1-2H3,(H,19,20,21)/b13-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWJJKLMAHPQJC-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=N2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=N2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(pyridin-2-yl)prop-2-enamide, with the CAS number 1327169-48-1, is a compound of significant interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 309.32 g/mol. The compound features a cyano group and a pyridine moiety, which are often associated with various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C17H15N3O3 |
| Molecular Weight | 309.32 g/mol |
| CAS Number | 1327169-48-1 |
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit antitumor properties. For instance, derivatives of cyano-containing compounds have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted that related compounds demonstrated IC50 values in the micromolar range against human cancer cell lines, suggesting that this compound may possess similar activity .
Antibacterial Properties
The compound's structural features suggest potential antibacterial activity. Compounds containing pyridine and cyano groups have been reported to inhibit bacterial growth by disrupting cellular processes. Preliminary tests on related compounds showed promising results against Gram-positive and Gram-negative bacteria, indicating that further investigations into this compound's antibacterial effects are warranted .
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, and compounds that can modulate inflammatory pathways are of great interest. Some studies have indicated that similar derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests that this compound may also exert anti-inflammatory effects through similar mechanisms .
Case Studies
- Antitumor Study : A recent investigation into structurally related compounds demonstrated their ability to induce apoptosis in cancer cells via the mitochondrial pathway. The study reported that the presence of the cyano group significantly enhanced the cytotoxicity of these compounds against breast cancer cells .
- Antibacterial Evaluation : In a comparative study, several pyridine derivatives were tested for their antibacterial activity against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications increased their effectiveness, suggesting that this compound could be optimized for enhanced antibacterial action .
- Anti-inflammatory Research : A study focused on the anti-inflammatory properties of related compounds found that they effectively reduced the levels of TNF-alpha and IL-6 in vitro. These findings support the hypothesis that this compound may similarly modulate inflammatory responses .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on the Aromatic Ring
Table 1: Key Structural Variations in Phenyl Substituents
- Electron-Donating vs. However, fluorinated or trifluoromethylated derivatives (e.g., compound 10 in ) exhibit superior antimicrobial activity due to improved membrane penetration.
- Hydroxy vs. Methoxy : Hydroxyl groups (e.g., in ) may confer higher polarity but increase susceptibility to oxidative metabolism compared to methoxy groups .
Amide Group Variations
Table 2: Amide Substituent Comparisons
- Pyridinyl vs. Aromatic Amides : The pyridin-2-yl group in the target compound may enhance binding to enzymes with aromatic pockets (e.g., kinases) compared to purely aliphatic or halogenated amides .
- Bulkier Substituents: Bromo/chloro-substituted anilides (e.g., compound 11 in ) exhibit cytotoxicity but lower selectivity, whereas dimethylamino groups () increase basicity, affecting solubility and target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
